molecular formula C15H14O5 B14678159 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one CAS No. 36754-72-0

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one

Cat. No.: B14678159
CAS No.: 36754-72-0
M. Wt: 274.27 g/mol
InChI Key: VVWAMVYAUWYPKP-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones These compounds are characterized by the presence of hydroxyl groups attached to aromatic rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one typically involves the condensation of appropriate phenolic precursors. A common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antioxidant due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one exerts its effects is likely related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(3-methoxy-4-hydroxyphenyl)ethan-1-one

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl and methoxy groups on the aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

36754-72-0

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H14O5/c1-20-15-5-2-9(7-14(15)19)6-12(17)11-4-3-10(16)8-13(11)18/h2-5,7-8,16,18-19H,6H2,1H3

InChI Key

VVWAMVYAUWYPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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